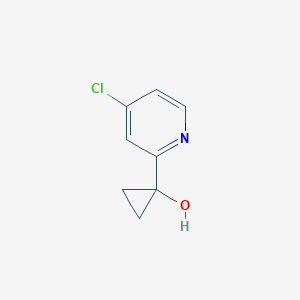
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 4-position and a hydroxyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 4-chloropyridine with a cyclopropanating agent such as diazomethane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 1-(4-chloropyridin-2-yl)cyclopropanone.
Reduction: Formation of 1-(4-chloropyridin-2-yl)cyclopropane.
Substitution: Formation of 1-(4-aminopyridin-2-yl)cyclopropan-1-ol or 1-(4-thiopyridin-2-yl)cyclopropan-1-ol.
Aplicaciones Científicas De Investigación
1-(4-Chloropyridin-2-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Chloropyridin-2-yl)cyclopropane: Lacks the hydroxyl group, which may affect its reactivity and applications.
1-(4-Aminopyridin-2-yl)cyclopropan-1-ol: Contains an amino group instead of a chlorine atom, potentially altering its biological activity.
1-(4-Thiopyridin-2-yl)cyclopropan-1-ol: Contains a sulfur atom, which can influence its chemical properties and interactions.
Uniqueness: 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1-(4-chloropyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-4-10-7(5-6)8(11)2-3-8/h1,4-5,11H,2-3H2 |
Clave InChI |
GNNYIXJQHSCQJC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




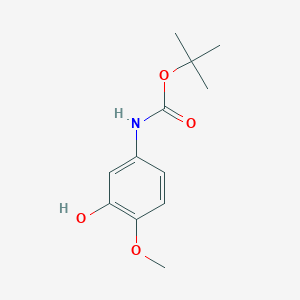
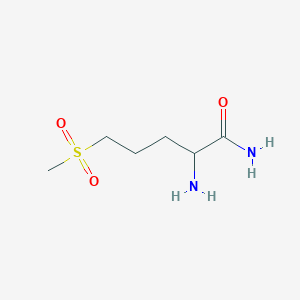
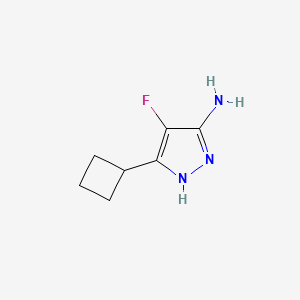
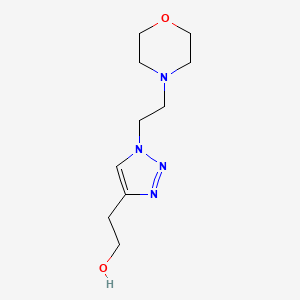
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)

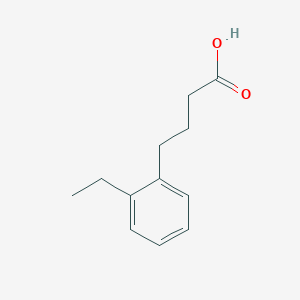
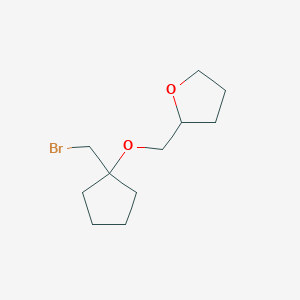
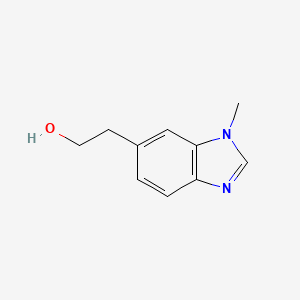
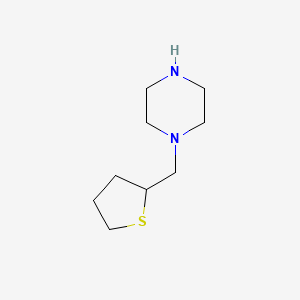
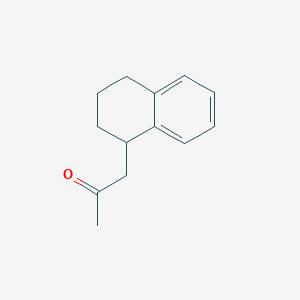
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
